

The Strategic Application of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Fluoro-3-iodoquinoline

Cat. No.: B1445685

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Abstract

7-Fluoro-3-iodoquinoline has emerged as a high-value scaffold in medicinal chemistry, particularly in the targeted synthesis of kinase inhibitors. Its unique bifunctional nature—a strategically placed fluorine atom to modulate physicochemical properties and a reactive iodine atom at the C3 position for versatile carbon-carbon bond formation—makes it an exemplary building block for modern drug discovery. This guide provides an in-depth analysis of its synthetic utility, detailed experimental protocols for key coupling reactions, and insights into its application in developing potent therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a privileged scaffold in pharmacology, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.^{[1][2]} Its ability to form key interactions with biological targets, such as the hinge region of ATP-binding sites in kinases, has made it a focal point of inhibitor design.^[3]

7-Fluoro-3-iodoquinoline capitalizes on this established scaffold by introducing two critical functionalities:

- The 7-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its introduction can significantly enhance metabolic stability, increase

binding affinity through favorable electrostatic interactions, and modulate the pKa of the quinoline nitrogen, thereby improving cellular permeability and overall pharmacokinetic profiles.[4][5]

- The 3-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of diverse chemical moieties at the C3 position, enabling rapid exploration of the structure-activity relationship (SAR).[6]

This combination renders **7-Fluoro-3-iodoquinoline** a powerful starting material for constructing complex molecules targeting critical enzymes like c-Met and EGFR, which are often dysregulated in various human cancers.[7][8][9]

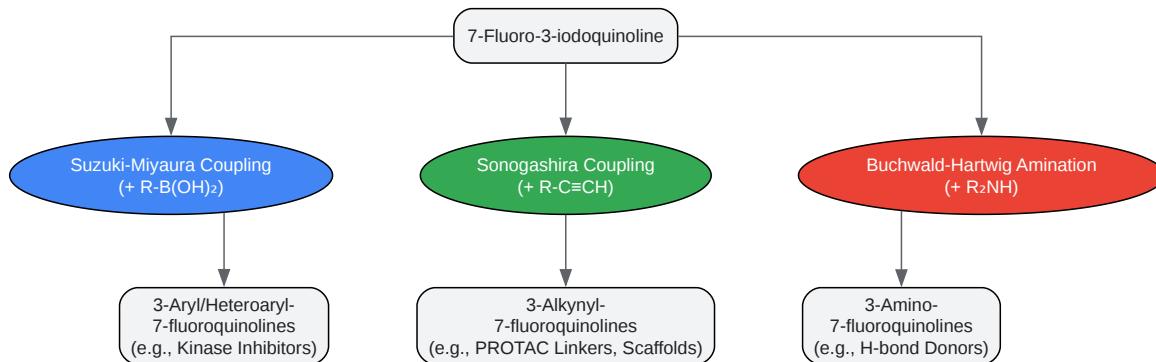
Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction design and execution.

Property	Value	Source
CAS Number	1416440-27-1	[10][11][12]
Molecular Formula	C ₉ H ₅ FIN	[10]
Molecular Weight	273.05 g/mol	[10]
Appearance	Off-white to yellow solid	Supplier Data
Storage	4°C, protect from light	[10]

Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of **7-Fluoro-3-iodoquinoline** lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring system, combined with the high reactivity of the C-I bond, facilitates efficient bond formation under relatively mild conditions. The three most common and powerful transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

[Click to download full resolution via product page](#)**Caption:** Synthetic utility of **7-Fluoro-3-iodoquinoline**.

Application Note 1: Synthesis of a 3-Aryl-7-fluoroquinoline via Suzuki-Miyaura Coupling

Objective: To provide a robust, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura coupling of **7-Fluoro-3-iodoquinoline** with a generic arylboronic acid. This reaction is a cornerstone for synthesizing biaryl compounds, a common motif in kinase inhibitors targeting the ATP binding site.

Causality of Component Selection:

- **Catalyst:** [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as $\text{Pd}(\text{dppf})\text{Cl}_2$, is selected.^{[12][13]} The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that stabilizes the $\text{Pd}(0)$ active species and promotes the key steps of oxidative addition and reductive elimination, making it highly effective for coupling aryl iodides.^[1]

- **Base:** An aqueous solution of Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) is used. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate with the palladium center.[6][12]
- **Solvent System:** A biphasic system of 1,2-Dimethoxyethane (DME) and water or Toluene/water is employed. DME is an effective solvent for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base.[12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling



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Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask or sealed reaction tube equipped with a magnetic stir bar, add **7-Fluoro-3-iodoquinoline** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
- **Solvent Addition:** Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction).
- **Inert Atmosphere:** Seal the flask and thoroughly degas the mixture by bubbling argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

- Heating: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-fluoroquinoline product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Synthesis of a 3-Alkynyl-7-fluoroquinoline via Sonogashira Coupling

Objective: To provide a detailed protocol for the Sonogashira coupling of **7-Fluoro-3-iodoquinoline** with a terminal alkyne. This reaction creates a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond, introducing a rigid alkynyl linker.^[14] This moiety is valuable not only as a final pharmacophore but also as a versatile handle for further transformations, such as in "click chemistry" or as a component of PROTACs.^{[15][16]}

Causality of Component Selection:

- Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium(0) species, typically generated *in situ* from $\text{Pd}(\text{PPh}_3)_4$, catalyzes the main cross-coupling cycle.^[14] A copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne by forming a copper-acetylide intermediate, which then participates in the transmetalation step with palladium.^{[13][16]}

- Base: An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is used. It serves a dual purpose: scavenging the HI generated during the reaction and acting as the solvent.[13]
- Atmosphere: The reaction must be performed under strictly anaerobic (inert) conditions. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes the starting material and complicates purification.[13]

Detailed Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add **7-Fluoro-3-iodoquinoline** (1.0 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
- Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et_3N) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.
- Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
- Heating: Stir the reaction at an appropriate temperature (can range from room temperature to 60 °C depending on alkyne reactivity) and monitor its progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.
- Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to isolate the desired 3-alkynyl-7-fluoroquinoline.
- Characterization: Confirm the structure and purity via NMR and HRMS analysis.

Conclusion and Future Outlook

7-Fluoro-3-iodoquinoline stands as a testament to the power of strategic functionalization in medicinal chemistry. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide reliable and versatile methods for elaborating this scaffold into libraries of potential drug candidates. Its demonstrated utility in the synthesis of potent kinase inhibitors, particularly for challenging targets like c-Met, underscores its importance. As drug discovery moves towards more complex molecular architectures and targeted therapies, the demand for well-designed, reactive, and versatile building blocks like **7-Fluoro-3-iodoquinoline** will undoubtedly continue to grow.

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